3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their applications in polymer chemistry, particularly in the development of high-performance thermosetting resins. The presence of the tert-butyl group and the methoxyphenylsulfonyl group in this compound suggests potential unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an amine with a phenol and formaldehyde under acidic or basic conditions.
Introduction of the tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzoxazine ring.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound may participate in substitution reactions, especially at the aromatic ring or the tert-butyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine may have applications in various fields:
Chemistry: As a monomer for the synthesis of high-performance polymers.
Biology: Potential use in the development of bioactive compounds or as a building block in drug design.
Medicine: Investigated for its potential therapeutic properties or as a precursor in pharmaceutical synthesis.
Industry: Utilized in the production of advanced materials with specific mechanical or thermal properties.
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine would depend on its specific application. In polymer chemistry, it may act as a cross-linking agent, forming stable networks through ring-opening polymerization. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine: Lacks the tert-butyl group, potentially affecting its properties.
3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine: Substitution of the methoxy group with a chloro group, which may alter its reactivity and applications.
Uniqueness
The presence of both the tert-butyl group and the methoxyphenylsulfonyl group in 3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine may confer unique properties, such as enhanced stability, specific reactivity, or particular interactions with biological targets.
Properties
IUPAC Name |
3-tert-butyl-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-19(2,3)18-13-24-17-8-6-5-7-16(17)20(18)25(21,22)15-11-9-14(23-4)10-12-15/h5-12,18H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPISNQBZVKYNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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